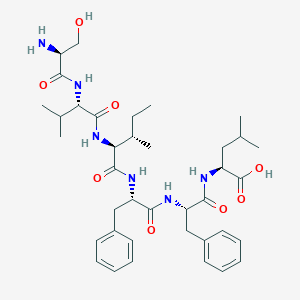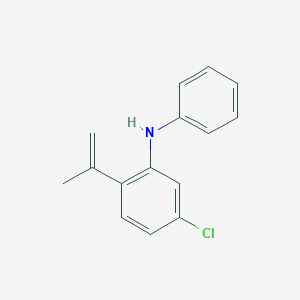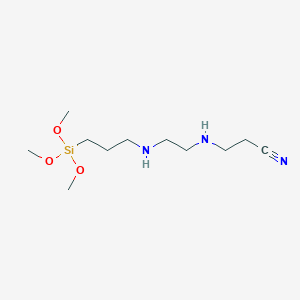
3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- is a chemical compound with a complex structure that includes a quinoline ring, a nitrile group, a chlorine atom, a methylthio group, and a nitro group
Métodos De Preparación
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.
Methylthio Group Addition: The methylthio group can be introduced via nucleophilic substitution using a methylthiolating agent such as methylthiolate.
Nitration: The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-: This compound has a methoxy group instead of a methylthio group, which may affect its reactivity and biological activity.
3-Quinolinecarbonitrile, 2-amino-4-chloro-8-methoxy-:
3-Quinolinecarbonitrile, 4-chloro-8-fluoro-7-methoxy-: The fluorine atom can influence the compound’s stability and reactivity.
The uniqueness of 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H6ClN3O2S |
|---|---|
Peso molecular |
279.70 g/mol |
Nombre IUPAC |
4-chloro-8-methylsulfanyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2S/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
Clave InChI |
PCDHMCMCHWAJMU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)





![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)



![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
